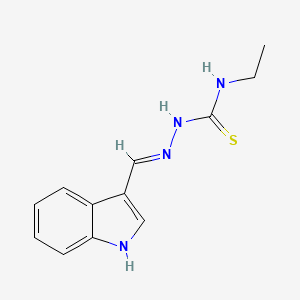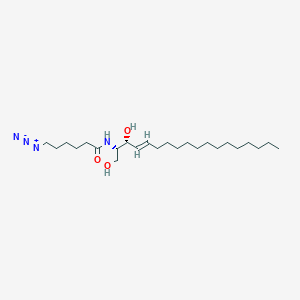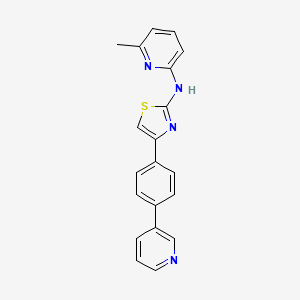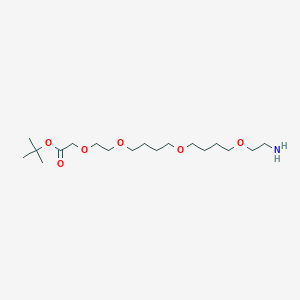
(4-(2-(2-Aminoethoxy)ethoxy)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(2-(2-Aminoethoxy)ethoxy)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone: is a complex organic compound with a molecular formula of C20H21NO4 and a molecular weight of 339.39 g/mol . This compound is known for its use in chemical probe synthesis, containing a light-activated benzophenone, an alkyne tag, and an amine synthetic handle .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-(2-Aminoethoxy)ethoxy)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone involves multiple stepsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions can enhance yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
(4-(2-(2-Aminoethoxy)ethoxy)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
(4-(2-(2-Aminoethoxy)ethoxy)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of (4-(2-(2-Aminoethoxy)ethoxy)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone involves its ability to covalently modify biological targets upon UV light activation. The benzophenone moiety acts as a photoaffinity label, while the alkyne tag allows for further functionalization through click chemistry. This enables the compound to interact with specific molecular targets and pathways, facilitating the study of protein-ligand interactions and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- (4-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone HCl salt
- (4-(Aminomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone
- (4-(Bromomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone
Uniqueness
What sets (4-(2-(2-Aminoethoxy)ethoxy)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone apart from similar compounds is its trifunctional nature, combining a light-activated benzophenone, an alkyne tag, and an amine synthetic handle. This unique combination allows for versatile applications in chemical biology and materials science .
Properties
Molecular Formula |
C20H21NO4 |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
[4-[2-(2-aminoethoxy)ethoxy]phenyl]-(4-prop-2-ynoxyphenyl)methanone |
InChI |
InChI=1S/C20H21NO4/c1-2-12-24-18-7-3-16(4-8-18)20(22)17-5-9-19(10-6-17)25-15-14-23-13-11-21/h1,3-10H,11-15,21H2 |
InChI Key |
KXFOOVXWBVYUIH-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OCCOCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[2,2-dimethyl-4-[(3S)-3-[[3-(methylamino)phenyl]carbamoylamino]-2-oxo-5-pyridin-2-yl-3H-1,4-benzodiazepin-1-yl]-3-oxobutyl] acetate](/img/structure/B11936898.png)
![2-bicyclo[2.2.1]hept-5-enyl 4-methylbenzenesulfonate](/img/structure/B11936906.png)






![1-(4-Pyridinyl)ethanone [4-(4-chlorophenyl)-1,3-thiazol-2-YL]hydrazone](/img/structure/B11936964.png)
![(11S)-5-fluoro-10-methylspiro[1,10-diazatricyclo[9.2.1.03,8]tetradeca-3(8),4,6-triene-12,1'-cyclopropane]-9-one](/img/structure/B11936979.png)
